3-[2-(cyclohexylamino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(cyclohexylamino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoic acid is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclohexylamino group, a methoxyphenyl group, and a thiazole ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(cyclohexylamino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Cyclohexylamino Group Addition: The cyclohexylamino group can be introduced through a nucleophilic substitution reaction, where a cyclohexylamine reacts with an appropriate leaving group on the thiazole ring.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(cyclohexylamino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexylamino group or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazoles or phenyl derivatives.
Scientific Research Applications
3-[2-(cyclohexylamino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-(cyclohexylamino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(cyclohexylamino)-4-(4-hydroxyphenyl)-1,3-thiazol-5-yl]propanoic acid
- 3-[2-(cyclohexylamino)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanoic acid
Uniqueness
3-[2-(cyclohexylamino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoic acid is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Properties
Molecular Formula |
C19H24N2O3S |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
3-[2-(cyclohexylamino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoic acid |
InChI |
InChI=1S/C19H24N2O3S/c1-24-15-9-7-13(8-10-15)18-16(11-12-17(22)23)25-19(21-18)20-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
JDIWPNRTWVMNKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)NC3CCCCC3)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.